Calabaxanthone

Description

Contextualization of Xanthones in Natural Product Chemistry

Xanthones, a class of heterocyclic compounds with a dibenzo-γ-pyrone backbone, are significant secondary metabolites found in a variety of natural sources, including higher plants, fungi, and lichens. nih.govsci-hub.se Their molecular structure lends itself to a wide range of biological activities, making them a subject of considerable interest in the field of natural product chemistry. nih.gov The diverse pharmacological potential of xanthones has led to extensive research into their isolation, characterization, and potential therapeutic applications. sci-hub.se

Significance of Calabaxanthone as a Bioactive Natural Product

This compound is a specific xanthone (B1684191) that has been isolated from the stem bark of Calophyllum walkeri, a plant species native to Sri Lanka. researchgate.netresearchgate.netwikipedia.orgselinawamucii.com As a member of the xanthone family, this compound is recognized for its potential bioactive properties, which are a subject of ongoing scientific investigation. Its natural origin and unique chemical structure position it as a compound of interest for further research in the development of new therapeutic agents.

Historical Perspective of this compound Academic Research

The academic exploration of this compound began with its initial isolation and characterization. In 1986, Ampofo and Waterman first reported the isolation of this compound from the stem bark of Calophyllum walkeri. researchgate.net This initial discovery laid the groundwork for subsequent investigations into its chemical properties and biological activities. Over the years, research has expanded to include studies on related compounds, such as demethylthis compound and 6-hydroxy-calabaxanthone, which have been isolated from various plant sources, including Garcinia mangostana and Garcinia cowa. nih.govresearchgate.net These studies have contributed to a broader understanding of the chemical diversity and potential bioactivity of this compound and its derivatives.

Scope and Objectives of the Academic Research Review

This review aims to provide a focused and comprehensive overview of the academic research conducted on the chemical compound this compound. The primary objectives are to detail its discovery and natural sources, and to summarize the existing research findings on its biological activities, including its cytotoxic and antioxidant properties. This review will adhere strictly to the available scientific literature on this compound, presenting the current state of knowledge regarding this specific natural product.

Detailed Research Findings

Cytotoxic Activity of this compound Derivatives

While specific cytotoxic data for this compound is limited in the available research, a related compound, 6-hydroxy-calabaxanthone, has been evaluated for its activity against various cancer cell lines. A study on compounds isolated from the stem bark of Garcinia cowa reported that 6-hydroxy-calabaxanthone exhibited potent cytotoxic activity against DU-145, a human prostate cancer cell line. researchgate.net

| Compound | Cell Line | Activity |

| 6-hydroxy-calabaxanthone | DU-145 (Prostate Cancer) | Potent Cytotoxicity researchgate.net |

Antioxidant Properties of this compound Derivatives

Research into the antioxidant effects of this compound derivatives has provided insights into their potential mechanisms of action. A study focusing on demethylthis compound, isolated from Garcinia mangostana, investigated its antioxidant properties. nih.gov The findings indicated that demethylthis compound exerts an indirect antioxidant effect by activating the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov This activation was observed through an increase in the levels of reduced glutathione (B108866) (GSH), an essential antioxidant molecule within cells. nih.gov

| Compound | Cell Line | Observed Effect |

| Demethylthis compound | SH-SY5Y | 124% increase in GSH levels nih.gov |

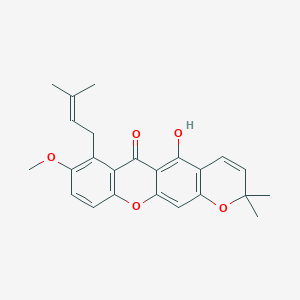

Structure

2D Structure

3D Structure

Properties

CAS No. |

39011-96-6 |

|---|---|

Molecular Formula |

C24H24O5 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

5-hydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C24H24O5/c1-13(2)6-7-14-16(27-5)8-9-17-20(14)23(26)21-19(28-17)12-18-15(22(21)25)10-11-24(3,4)29-18/h6,8-12,25H,7H2,1-5H3 |

InChI Key |

PLKQPRRVFTZBAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)OC)C |

melting_point |

172 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Calabaxanthone

Botanical Sources of Calabaxanthone and Related Xanthones

This compound and structurally similar xanthones are secondary metabolites found in various plant species, particularly within the families Clusiaceae and Calophyllaceae.

Garcinia mangostana, commonly known as mangosteen, is a well-documented source of a diverse array of xanthones, which are primarily concentrated in the pericarp of the fruit. mdpi.commdpi.com While mangosteen is renowned for producing numerous xanthone (B1684191) derivatives, a related compound, demethylthis compound, has been identified from this plant. nih.gov The fruit's shell is used in traditional medicine in Southeast Asia for various ailments. mdpi.com Phytochemical investigations of G. mangostana have led to the isolation of many xanthones, including α-mangostin, γ-mangostin, gartanin, and garcinone E. mdpi.comscilit.comnih.gov

Table 1: Selected Xanthones from Garcinia mangostana

| Compound Name | Plant Part |

|---|---|

| α-Mangostin | Pericarp |

| γ-Mangostin | Pericarp |

| Gartanin | Pericarp |

| Garcinone C | Pericarp |

| Garcinone D | Pericarp |

The genus Calophyllum is a significant and rich source of bioactive xanthones and coumarins. nih.govnih.gov Several species within this genus have been confirmed to contain this compound.

Calophyllum calaba : The bark of Calophyllum calaba is a known source of this compound. lookchem.com Research has also identified calothis compound, a putative isoprenyl precursor to this compound, within the bark of this species. lookchem.com

Calophyllum cuneifolium : this compound has been isolated from the bark of C. cuneifolium. nih.gov

Calophyllum soulattri : The roots of C. soulattri are used in traditional practices to alleviate rheumatic pain. nih.gov While its specific xanthone profile is a subject of ongoing research, the genus is known for these compounds.

Calophyllum membranaceum : While specific isolation of this compound from this species is not detailed in the provided results, the Calophyllum genus is consistently highlighted as a primary source of xanthones. nih.govresearchgate.net

Other species such as C. tomentosum and C. bracteatum have also been identified as sources of this compound. researchgate.net

Table 2: Occurrence of this compound in Calophyllum Species

| Species | Plant Part Containing this compound |

|---|---|

| C. calaba | Bark |

| C. cuneifolium | Bark |

| C. tomentosum | Bark |

Xanthones are not exclusive to Garcinia and Calophyllum. They are distributed across various plant families. The family Guttiferae (now often included in Clusiaceae), to which Calophyllum belongs, is particularly recognized as a valuable source of a wide variety of bioactive xanthones. researchgate.net Phytochemical studies continue to identify new xanthone structures from different plant genera, highlighting the chemical diversity of this class of compounds.

Scientific Methodologies for Isolation and Enrichment of this compound

The isolation of pure this compound from its natural sources involves a multi-step process that begins with extraction, followed by sophisticated separation and purification techniques.

The initial step in isolating this compound is the extraction of crude compounds from the plant material. The choice of solvent and method significantly impacts the yield and quality of the extract. nih.govresearchgate.net

Conventional Methods : Soxhlet extraction is a traditional method that has been used for extracting xanthones from dried mangosteen pericarp using solvents like ethanol. mdpi.com Maceration, which involves soaking the plant material in a solvent for a period, is another common technique.

Modern Techniques : To improve efficiency, modern extraction methods are often employed. Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. nih.gov Studies on mangosteen pericarp have shown MAE to be effective. nih.gov Ultrasonic extraction is another advanced method that uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to higher yields of xanthones. researchgate.net

The selection of the solvent is critical; solvents with medium polarity, such as acetone and ethanol, have been shown to be highly effective for extracting xanthones from mangosteen peel. researchgate.net

Following extraction, the crude mixture contains numerous compounds. Chromatographic techniques are essential for separating and purifying this compound from this complex matrix. nih.gov

Column Chromatography (CC) : This is a fundamental purification technique where the crude extract is passed through a stationary phase (e.g., silica (B1680970) gel) packed in a column. nih.gov Different compounds move through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation.

Thin-Layer Chromatography (TLC) : TLC is often used for the rapid analysis of fractions from column chromatography to monitor the separation process. globalresearchonline.net It involves a solid stationary phase coated on a flat plate and a liquid mobile phase. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification and quantification of xanthones. nih.gov It uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in superior separation.

High-Performance Centrifugal Partition Chromatography (HPCPC) : This is a liquid-liquid chromatography technique that has been successfully used for the preparative separation of major xanthones from mangosteen pericarp in a single step. nih.gov This method avoids solid stationary phases, which can sometimes cause irreversible adsorption of the sample. nih.gov

The final identification and structural elucidation of the isolated compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Biosynthesis and Metabolic Pathways of Calabaxanthone

General Xanthone (B1684191) Biosynthesis in Plant Systems

The journey to calabaxanthone begins with the fundamental biosynthetic pathway common to all xanthones in higher plants. This process is a cooperative effort between two major metabolic pathways: the shikimate pathway and the acetate (B1210297) (or polyketide) pathway. researchgate.netmdpi.combiologydiscussion.com These pathways provide the essential building blocks that will ultimately form the characteristic three-ring structure of the xanthone nucleus. mdpi.comnih.gov

Role of the Shikimate Pathway in Xanthone Core Formation

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other significant compounds. nih.govfrontiersin.org In the context of xanthone formation, this pathway provides one of the two aromatic rings, specifically the B-ring of the xanthone structure. nih.govfrontiersin.orgmdpi.com The process commences with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which enter the shikimate pathway to eventually produce chorismate, a key branch-point intermediate. frontiersin.orgmdpi.com

Depending on the plant family, the pathway can proceed through L-phenylalanine-dependent or -independent routes. nih.govfrontiersin.orgresearchgate.net In the L-phenylalanine-dependent pathway, prominent in families like Hypericaceae, L-phenylalanine is converted to trans-cinnamic acid and subsequently to benzoic acid derivatives. nih.govfrontiersin.org The L-phenylalanine-independent pathway, observed in the Gentianaceae family, involves the direct conversion of a shikimate pathway intermediate to 3-hydroxybenzoic acid. frontiersin.orgmdpi.comresearchgate.net Regardless of the specific route, the shikimate pathway is responsible for generating a C6-C1 unit, a crucial component for the xanthone scaffold. biologydiscussion.com

Contribution of the Acetate (Polyketide) Pathway

Working in concert with the shikimate pathway, the acetate pathway, also known as the polyketide pathway, provides the remaining carbon framework for the xanthone molecule. researchgate.netmdpi.comnih.gov This pathway contributes the A-ring of the xanthone nucleus. mdpi.comnih.govmdpi.com The process involves the sequential condensation of three acetate units, typically in the form of malonyl-CoA, with the C6-C1 unit derived from the shikimate pathway. mdpi.comamu.edu.az This condensation reaction, catalyzed by a polyketide synthase-like enzyme, results in the formation of a polyketide chain that subsequently undergoes aromatization to form the A-ring. mdpi.com

Identification of Key Intermediates in this compound Biosynthesis

The convergence of the shikimate and acetate pathways leads to the formation of a central precursor molecule, which then undergoes a series of transformations to yield the diverse array of xanthones, including this compound. Research has identified several key intermediates that are pivotal in this biosynthetic cascade.

2,3′,4,6-Tetrahydroxybenzophenone as a Central Biosynthetic Intermediate

A wealth of scientific evidence points to 2,3′,4,6-tetrahydroxybenzophenone as a central and critical intermediate in the biosynthesis of most plant-derived xanthones. researchgate.netbiologydiscussion.comfrontiersin.orgresearchgate.net This benzophenone (B1666685) derivative is formed through the condensation of the shikimate-derived aromatic acid and the acetate-derived polyketide chain. biologydiscussion.comamu.edu.az Its strategic hydroxylation pattern makes it the direct precursor to the core xanthone structure. The formation of this intermediate represents a significant convergence point in the pathway, from which different xanthone skeletons can be generated. researchgate.netfrontiersin.orgresearchgate.net

Precursor Role of 1,3,5-Trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-THX

Following the formation of 2,3′,4,6-tetrahydroxybenzophenone, the next crucial step is an intramolecular oxidative coupling reaction to form the xanthone's central C-ring. mdpi.combiologydiscussion.comfrontiersin.org This cyclization is a regioselective process that can result in two primary xanthone cores: 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). mdpi.comfrontiersin.orgresearchgate.net The specific core structure formed is dependent on the plant species and the enzymes involved. frontiersin.orgmdpi.com These two trihydroxyxanthones serve as the foundational skeletons for a vast number of more complex xanthone derivatives, which are generated through subsequent modifications such as hydroxylation, methylation, and prenylation. mdpi.comfrontiersin.orgnih.gov

Calothis compound as a Putative Isoprenyl Precursor

In the specific biosynthetic route leading to this compound, a di-isoprenylated xanthone, further modifications of the basic xanthone core are required. scispace.comresearchgate.net Research on extracts from Calophyllum calaba has led to the isolation of calothis compound. scispace.comdntb.gov.uacapes.gov.br The structure of calothis compound, 2,8-di-(3-methylbut-2-enyl)-1,3-dihydroxy-7-methoxyxanthone, strongly suggests its role as a direct precursor to this compound. scispace.comresearchgate.net It is hypothesized that calothis compound undergoes an intramolecular cyclization involving one of the isoprenyl groups to form the pyran ring system characteristic of this compound. scispace.comresearchgate.net This makes calothis compound a putative and logical isoprenyl precursor in the final stages of this compound biosynthesis. scispace.comdntb.gov.uanih.gov

Elucidation of Enzymatic Systems and Genetic Regulation in Xanthone Biosynthesis

The biosynthesis of xanthones in plants, including this compound, is a sophisticated process that merges two primary metabolic pathways: the shikimate pathway and the acetate (or polyketide) pathway. mdpi.comnih.gov The shikimate pathway provides the B-ring and the adjacent carbonyl group, while the A-ring is derived from the acetate-malonate route. mdpi.comutar.edu.my This process is under tight genetic control, involving a cascade of enzymatic reactions to build the characteristic tricyclic xanthone scaffold. mdpi.comfrontiersin.org

Key Enzymatic Steps:

The formation of the central xanthone core is a multi-step process catalyzed by several key enzyme families:

Benzophenone Synthase (BPS): This enzyme marks a critical entry point into the xanthone pathway. It catalyzes the condensation of a benzoyl-CoA molecule (derived from the shikimate pathway via L-phenylalanine) with three molecules of malonyl-CoA (from the acetate pathway) to form a benzophenone intermediate, typically 2,4,6-trihydroxybenzophenone. nih.govnih.gov The crystal structures of BPS from Garcinia mangostana and Hypericum androsaemum have been resolved, confirming their specificity for the benzoyl-CoA substrate. nih.gov

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the subsequent modification and cyclization of the benzophenone intermediate. A key enzyme, benzophenone 3'-hydroxylase (B3'H), which belongs to the CYP81AA family, hydroxylates the benzophenone to create 2,3',4,6-tetrahydroxybenzophenone, the central precursor for the xanthone ring. frontiersin.orgnih.gov

Xanthone Synthase (XNS): Following hydroxylation, the intramolecular cyclization to form the xanthone scaffold is also catalyzed by cytochrome P450 enzymes. These enzymes exhibit remarkable regioselectivity, dictating the final hydroxylation pattern of the core. Two main synthases from the CYP81AA subfamily have been identified in Hypericum species:

1,3,7-Trihydroxyxanthone (1,3,7-THX) synthase (CYP81AA1) frontiersin.orgnih.gov

1,3,5-Trihydroxyxanthone (1,3,5-THX) synthase (CYP81AA2) frontiersin.orgnih.gov The resulting 1,3,7-THX is considered the likely precursor for the majority of prenylated xanthones, including those found in Calophyllum and Garcinia species. mdpi.comnih.gov

Prenyltransferases (PTs): The addition of one or more prenyl groups (isoprenoid side chains) is a hallmark of many bioactive xanthones, including this compound. This reaction is catalyzed by prenyltransferase enzymes, which utilize dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. nih.gov While specific prenyltransferases for this compound have not yet been isolated and characterized, studies on other xanthones provide a model. For example, a membrane-bound prenyltransferase (HcPT) was isolated from Hypericum calycinum that specifically prenylates 1,3,6,7-tetrahydroxyxanthone at the C-8 position. nih.gov The proposed biosynthesis of γ-mangostin in G. mangostana involves the prenylation of 1,3,6,7-tetrahydroxyxanthone at two positions (C-2 and C-8). nih.gov These findings underscore the existence of highly specific PTs that are critical for generating the structural diversity of xanthones.

Genetic Regulation:

The production of xanthones is a tightly regulated process, influenced by developmental cues and environmental stresses. mdpi.comfrontiersin.org The genes encoding the biosynthetic enzymes are often organized into biosynthetic gene clusters (BGCs) on the chromosome, allowing for coordinated expression. rsc.orgnih.gov While the specific BGC for this compound has not been identified, analysis of plant genomes reveals that genes for specialized metabolic pathways are frequently located in such clusters. rsc.org

Comparative Analysis of Biosynthetic Routes Across this compound-Producing Species

This compound has been primarily isolated from species within the Calophyllum (Calophyllaceae family) and Garcinia (Clusiaceae family) genera. nih.govfrontiersin.org While the complete biosynthetic pathways in these species have not been fully elucidated, a comparative analysis based on current knowledge suggests both conserved early steps and potential divergence in later modifications.

Conserved Early Pathway:

Both Calophyllum and Garcinia species are believed to utilize the mixed shikimate-acetate pathway to generate the core xanthone structure. mdpi.comfrontiersin.org The biosynthesis is thought to proceed through the key intermediate 2,3',4,6-tetrahydroxybenzophenone. Subsequent regioselective cyclization, catalyzed by a 1,3,7-THX synthase (a CYP81AA family enzyme), likely forms 1,3,7-trihydroxyxanthone. mdpi.comnih.gov This intermediate serves as the crucial branching point and the foundational scaffold for further derivatization in both genera. mdpi.comnih.gov

Divergence in Later Steps (Prenylation and Modification):

The significant structural diversity of xanthones arises from the downstream modification of the core scaffold. The specific patterns of hydroxylation, methylation, and particularly prenylation, often differ between species, indicating the evolution of distinct enzymatic toolkits.

In Garcinia species (e.g., G. mangostana): The pathway for the well-known α-mangostin involves hydroxylation of the 1,3,7-THX core to form 1,3,6,7-tetrahydroxyxanthone. This is followed by two separate prenylation events and a final methylation step. nih.gov This demonstrates a clear, multi-step enzymatic assembly line for creating complex xanthones.

In Calophyllum species (e.g., C. calaba): The precise route to this compound is less defined. However, a key piece of evidence is the co-occurrence of calothis compound , which is considered the putative isoprenyl precursor of this compound. mdpi.com This suggests a pathway where a precursor molecule undergoes the necessary prenylations to form calothis compound, which is then converted to this compound, possibly through a demethylation or similar enzymatic modification. Whether Garcinia species also use calothis compound as an intermediate is currently unknown.

The table below summarizes the proposed comparative biosynthetic landscape.

| Biosynthetic Stage | Garcinia Species (e.g., G. mangostana) | Calophyllum Species (e.g., C. calaba) |

| Core Formation | Phenylalanine-dependent pathway is proposed. frontiersin.org | Pathway likely similar, but specifics (e.g., phenylalanine dependence) are less established. |

| Key Intermediate | 1,3,7-Trihydroxyxanthone (1,3,7-THX) is the proposed precursor for prenylated xanthones. mdpi.comnih.gov | 1,3,7-Trihydroxyxanthone (1,3,7-THX) is the proposed precursor for prenylated xanthones. mdpi.comnih.gov |

| Key Precursor | For α-mangostin, 1,3,6,7-tetrahydroxyxanthone is the direct substrate for prenylation. nih.gov | For this compound, calothis compound is the putative direct precursor. mdpi.com |

| Enzymology | Specific BPS and CYP enzymes are known. Prenyltransferases are proposed but not yet fully characterized. nih.gov | Specific enzymes for this compound synthesis (prenyltransferases, modifying enzymes) remain to be identified. |

Biological Activities and Molecular Mechanisms of Action of Calabaxanthone

Anti-inflammatory Activities and Underlying Mechanistic Pathways

Calabaxanthone and its derivatives have demonstrated notable anti-inflammatory effects in various experimental models. These activities are attributed to the compound's ability to modulate key components of the inflammatory response.

Modulation of Inflammatory Mediators and Signaling Cascades

Xanthones isolated from Calophyllum species have been shown to exert anti-inflammatory effects. Studies on compounds from Calophyllum membranaceum revealed significant activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells, with some compounds exhibiting IC₅₀ values ranging from 7.8 to 36.0 μM. nih.gov The anti-inflammatory actions of xanthones often involve the regulation of critical signaling pathways, such as the NF-κB pathway, which controls the expression of numerous pro-inflammatory genes. researchgate.netfrontiersin.orgnih.gov This class of compounds can modulate the production of various pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), as well as other inflammatory mediators like nitric oxide (NO). frontiersin.orgnih.govmdpi.commdpi.com

Inhibition of Specific Enzymes Involved in Inflammation (e.g., COX-2)

A key mechanism contributing to the anti-inflammatory profile of xanthones is the inhibition of enzymes that synthesize inflammatory mediators. Cyclooxygenase-2 (COX-2) is a critical enzyme in the production of prostaglandins, which are pivotal in the inflammatory process. mdpi.com Chemical investigations into the anti-inflammatory properties of Calophyllum membranaceum have led to the identification of xanthones that selectively inhibit COX-2. nih.gov While specific inhibitory data for this compound itself is an area of ongoing research, related xanthone (B1684191) derivatives have shown direct, competitive inhibition of both COX-1 and COX-2 activities. nih.gov For instance, γ-mangostin has been reported to inhibit COX-1 and COX-2 with IC₅₀ values of approximately 0.8 and 2 μM, respectively. nih.gov

Antiproliferative and Cytotoxic Activities in In Vitro Experimental Models

This compound has been identified as a compound with significant potential in oncology research due to its antiproliferative and cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | Cancer Type | Activity | Source |

|---|---|---|---|---|

| 6-hydroxy-calabaxanthone | DU-145 | Prostate Cancer | Potent Cytotoxicity | researchgate.net |

| 9-hydroxythis compound | 22Rν1 | Prostate Cancer | Dose-dependent inhibition of viability | nih.gov |

| 9-hydroxythis compound | MDA-MB-231 | Breast Cancer | Dose-dependent inhibition of viability | nih.gov |

Induction of Apoptosis and Cell Cycle Perturbation

The antiproliferative effects of xanthones are frequently linked to their ability to induce programmed cell death, or apoptosis, and to disrupt the normal progression of the cell cycle. nih.govnih.gov Various xanthones have been shown to cause cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cells from dividing. nih.govmdpi.comnih.gov This is often accompanied by the induction of apoptosis, characterized by morphological changes and DNA fragmentation. mdpi.complos.org For example, the xanthone bannaxanthone E was found to suppress cell cycle progression at the G2/M phase and induce apoptosis in a human lung cancer cell line. researchgate.net These findings suggest that a primary mechanism for the anticancer activity of compounds like this compound is the activation of intrinsic cell death pathways and the halting of cellular proliferation. mdpi.com

Targeting of Specific Molecular Pathways (e.g., Telomerase, CDK2)

Research into the specific molecular targets of this compound has revealed its interaction with key proteins involved in cancer cell proliferation and survival.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial enzyme that drives progression through the cell cycle, and its hyperactivity is common in many cancers. nih.govmdpi.com A study evaluating nine different xanthones, including 9-hydroxythis compound, for their ability to inhibit the CDK2/CyclinE1 complex was conducted. The results demonstrated that xanthones can directly target and inhibit CDK2, providing a potential explanation for their therapeutic effects. nih.govresearchgate.net

Telomerase: Telomerase is an enzyme responsible for maintaining the length of telomeres, which is critical for the indefinite proliferation of cancer cells. mdpi.comnih.gov Inhibition of telomerase is therefore considered a viable strategy in cancer therapy. mdpi.comnih.gov While natural products, including various classes of flavonoids and polyphenols, have been identified as telomerase inhibitors, specific research detailing the direct inhibition of telomerase by this compound is not extensively covered in the current literature. mdpi.comnih.gov

Antimicrobial Efficacy and Mechanisms of Action

Xanthones derived from Calophyllum species have demonstrated a broad spectrum of antimicrobial activities. Research highlights their potential as effective agents against pathogenic bacteria, including drug-resistant strains. nih.gov Notably, studies have investigated the activity of Calophyllum xanthones against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections. nih.gov The antimicrobial action of xanthones is thought to involve mechanisms such as the disruption of the bacterial cytoplasmic membrane. nih.gov Some xanthone derivatives may also interfere with bacterial communication systems (quorum sensing) and inhibit the formation of biofilms, which are protective communities of bacteria that are often resistant to antibiotics. mdpi.com

Antibacterial Activities of this compound

Xanthones derived from Calophyllum species have shown significant antibacterial properties. These compounds are effective against various human and plant pathogens, positioning them as potential candidates for novel antibacterial agents. The mechanisms underlying these activities are multifaceted, involving the disruption of essential bacterial structures and cellular processes.

A primary mechanism of the antibacterial action of certain xanthones involves the disruption of the bacterial cytoplasmic membrane. For instance, α-mangostin, a well-studied xanthone, exerts rapid bactericidal effects by causing substantial damage to the integrity of the cell membrane. nih.gov The lipophilic nature of the prenyl groups often found on xanthone scaffolds is believed to enhance their affinity for and interaction with the bacterial cell membrane, leading to increased permeability and eventual cell death. nih.gov

Beyond membrane disruption, xanthones have been implicated in the inhibition of nucleic acid synthesis. This dual-action mechanism contributes to their potent antibacterial efficacy. By interfering with the synthesis of DNA and RNA, these compounds can effectively halt bacterial proliferation and survival. researchgate.net

A more specific molecular target for the antibacterial activity of xanthones is the inhibition of bacterial topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and cell division. nih.gov Their inhibition leads to disruptions in DNA replication and repair, ultimately causing bacterial cell death. nih.gov Molecular docking studies have suggested that xanthones, such as biscaloxanthone, can act as effective inhibitors of these topoisomerase enzymes. researchgate.net This inhibition of essential DNA metabolism enzymes is a key contributor to the antimicrobial activity observed in xanthones isolated from Calophyllum. researchgate.net

Table 1: Antibacterial Activity of Selected Xanthones

| Compound | Bacterial Strain | Activity/Mechanism | Reference |

| α-mangostin | Staphylococcus aureus (including MRSA) | Disrupts bacterial cytoplasmic membrane; MIC range of 0.5–1 μg/ml. nih.govnih.gov | nih.govnih.gov |

| Rubraxanthone | Staphylococcus aureus (including MRSA) | High activity with MIC range of 0.31-1.25 µg/mL. nih.gov | nih.gov |

| Biscaloxanthone | General Bacteria | Good inhibitor of topoisomerase enzymes based on molecular docking studies. researchgate.net | researchgate.net |

Antifungal Activities

Several xanthones have demonstrated notable antifungal properties. Research has highlighted their efficacy against clinically relevant fungal pathogens. For example, caledonixanthone E, isolated from the stem bark of Calophyllum caledonicum, exhibited the strongest activity against the human pathogenic fungus Aspergillus fumigatus, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL under acidic conditions. nih.govcapes.gov.br Further studies into its mechanism suggest that it targets the assembly or synthesis of cell wall components. nih.govcapes.gov.br The use of fluorescent lectins indicated that caledonixanthone E likely impacts the synthesis of chitin (B13524), a major structural polysaccharide in the fungal cell wall. nih.govcapes.gov.br Other xanthones have also shown activity against various species of the Candida genus, which are known to cause nosocomial infections. nih.govmdpi.com

Table 2: Antifungal Activity of Selected Xanthones

| Compound | Fungal Strain | Reported Activity | Reference |

| Caledonixanthone E | Aspergillus fumigatus | MIC of 8 µg/mL; inhibits chitin synthesis. nih.govcapes.gov.br | nih.govcapes.gov.br |

| Various Xanthones | Candida species | Effective against various species, including fluconazole-resistant strains. nih.govmdpi.com | nih.govmdpi.com |

Antiviral Activities, Including Anti-HIV/AIDS Potential

The potential of natural compounds in the fight against viral diseases, including Human Immunodeficiency Virus (HIV), is an area of active research. herbapolonica.pl While the pyranocoumarin (B1669404) Calanolide A from Calophyllum lanigerum is a well-known inhibitor of HIV-1 reverse transcriptase (RT), various xanthones have also demonstrated significant anti-HIV-1 activities. herbapolonica.plnih.gov

A study on xanthones isolated from the stems and leaves of Cratoxylum cochinchinense revealed remarkable inhibitory effects on HIV-1. These compounds exhibited significant anti-HIV-1 activities with 50% effective concentration (EC₅₀) values ranging from 0.22 to 11.23 µM, without showing cytotoxicity to the host C8166 cell line at concentrations up to 200.00 µM. nih.gov This suggests that the antiviral action is specific to the virus, a desirable trait for any potential therapeutic agent. nih.gov

**Table 3: Anti-HIV-1 Activity of Xanthones from *Cratoxylum cochinchinense***

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) |

| Cratocochinone A | 0.22 | > 200.00 | > 909.09 |

| Cratocochinone B | 0.87 | > 200.00 | > 229.89 |

| Cratocochinone C | 1.25 | > 200.00 | > 160.00 |

| Cratocochinone D | 11.23 | > 200.00 | > 17.81 |

| Known Analogue 5 | 0.98 | > 200.00 | > 204.08 |

| Known Analogue 6 | 2.34 | > 200.00 | > 85.47 |

| Known Analogue 7 | 4.33 | > 200.00 | > 46.19 |

| Known Analogue 8 | 5.21 | > 200.00 | > 38.39 |

| Known Analogue 9 | 1.02 | > 200.00 | > 196.08 |

| Known Analogue 10 | 3.45 | > 200.00 | > 57.97 |

| Known Analogue 11 | 6.54 | > 200.00 | > 30.58 |

| Known Analogue 12 | 8.97 | > 200.00 | > 22.30 |

| AZT (Positive Control) | 0.004 | > 200.00 | > 50000 |

| Adapted from research on xanthones from Cratoxylum cochinchinense. nih.gov |

Antiparasitic and Antimalarial Activities

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue, necessitating the discovery of new and effective treatments. nih.gov Xanthones have emerged as a promising class of compounds with potent antimalarial properties.

Specifically, demethylthis compound, a derivative of this compound, has been identified as a potent agent against chloroquine-resistant strains of Plasmodium falciparum, the most virulent species causing malaria in humans. This compound, along with others like calothwaitesixanthone and 6-deoxy-gamma-mangostin, demonstrated significant antimalarial activity with 50% inhibitory concentration (IC₅₀) values around 1.0 µg/mL. The structural features of these xanthones, particularly the presence and position of prenyl groups, appear to be crucial for their antiplasmodial efficacy.

**Table 4: Antimalarial Activity of Selected Xanthones against *P. falciparum***

| Compound | IC₅₀ (µg/mL) | Note |

| Demethylthis compound | ~1.0 | Active against chloroquine-resistant strains. |

| Calothwaitesixanthone | ~1.0 | Active against chloroquine-resistant strains. |

| 6-deoxy-gamma-mangostin | ~1.0 | Active against chloroquine-resistant strains. |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, contributing to aging and a variety of degenerative diseases. nih.govmdpi.com Antioxidants are compounds that can neutralize these harmful species. Xanthones isolated from Calophyllum brasiliense have shown significant antioxidant and ROS scavenging capabilities. nih.gov

These compounds act as direct antioxidants through free radical scavenging mechanisms. nih.gov In vitro assays have demonstrated their effectiveness in scavenging various ROS, including the superoxide (B77818) anion (O₂•⁻), the hydroxyl radical (OH•), and peroxynitrite (ONOO⁻). nih.gov For example, two xanthones from C. brasiliense, jacareubin (B1672725) and 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone, displayed a concentration-dependent scavenging capacity for these reactive species. nih.gov The ability of these xanthones to scavenge ROS suggests they can play a protective role against oxidative damage. nih.govresearchgate.net Furthermore, the antioxidant activity of Calophyllum extracts is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, where methanolic extracts have shown high efficacy. nih.govemanresearch.org

**Table 5: ROS Scavenging Ability of Xanthones from *C. brasiliense***

| Reactive Oxygen Species | Scavenging Capacity | Reference |

| Superoxide anion (O₂•⁻) | Effective and concentration-dependent. nih.gov | nih.gov |

| Hydroxyl radical (OH•) | Effective and concentration-dependent. nih.gov | nih.gov |

| Peroxynitrite (ONOO⁻) | Effective and concentration-dependent. nih.gov | nih.gov |

| Hydrogen peroxide (H₂O₂) | Unable to trap this species. nih.gov | nih.gov |

Free Radical Scavenging Capabilities of this compound

This compound, a member of the xanthone family of organic compounds, has demonstrated notable antioxidant properties through its ability to scavenge free radicals. These reactive oxygen species (ROS) are implicated in a variety of degenerative diseases, and the capacity of antioxidants to neutralize them is a key measure of their therapeutic potential. The antioxidant activity of xanthones is often attributed to the specific substituents and their positions on the dibenzo-γ-pyrone core structure.

Studies on various xanthones isolated from natural sources have consistently highlighted their free radical scavenging prowess. While specific IC50 values for this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not extensively documented in the readily available literature, research on structurally similar xanthones provides valuable insights. For instance, xanthones isolated from the heartwood of Calophyllum brasilienses have shown potent scavenging of superoxide anions (O₂•−), hydroxyl radicals (OH•), and peroxynitrite (ONOO-). nih.govnih.gov One of these xanthones, designated as xanthone V, which shares structural similarities with this compound, exhibited a more potent radical scavenging effect than another xanthone from the same source, a difference attributed to an additional hydroxyl group. nih.gov This suggests that the specific arrangement of functional groups on the xanthone scaffold is crucial for its antioxidant activity.

The free radical scavenging activity of xanthones is a concentration-dependent phenomenon. nih.gov The lower the IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial free radicals, the higher the antioxidant potency. nih.gov For example, a methanolic extract of Calophyllum gracilentum, a plant known to contain xanthones, demonstrated strong antioxidant activity with an IC50 value of 44.17 ± 1.26 µg/mL in a DPPH assay. While not specific to this compound, this highlights the potential of the chemical class.

Interactive Data Table: Radical Scavenging Activity of Selected Xanthones (Illustrative)

| Compound/Extract | Assay | IC50 Value | Reference |

| Methanolic extract of C. gracilentum | DPPH | 44.17 ± 1.26 µg/mL | |

| Xanthone V (C. brasilienses) | Superoxide (O₂•−) Scavenging | ~100 µM | nih.gov |

| Xanthone V (C. brasilienses) | Hydroxyl (OH•) Scavenging | ~25 µM | nih.gov |

| Xanthone V (C. brasilienses) | Peroxynitrite (ONOO-) Scavenging | ~5 µM | nih.gov |

Modulation of Cellular Oxidative Stress Responses

Beyond direct free radical scavenging, this compound and its derivatives can modulate endogenous cellular defense mechanisms against oxidative stress. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a central role in maintaining cellular redox homeostasis. nih.govmdpi.com

Research on demethylthis compound, a closely related compound, has shown that it exerts its antioxidant effects by activating the Nrf2 pathway. nih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various target genes, initiating their transcription. nih.gov

The activation of the Nrf2 pathway by demethylthis compound leads to an increased expression of several antioxidant enzymes. These include glutathione (B108866) peroxidases (GPx) and glutathione S-transferase (GST), which play a crucial role in detoxifying ROS. nih.gov This indirect antioxidant mechanism complements the direct free radical scavenging activity of the compound. Furthermore, studies have shown that xanthones can protect cells from induced oxidative stress. For example, pretreatment of cells with demethylthis compound has been shown to offer a protective effect against hydrogen peroxide-induced cytotoxicity. nih.gov This cytoprotective effect is also linked to the modulation of markers like lactate (B86563) dehydrogenase (LDH), where a decrease in its release from damaged cells indicates a protective action. nih.gov

Other Emerging Biological Activities of this compound

Antidiabetic Potential and Alpha-Glucosidase Inhibition

This compound and other xanthones have emerged as potential therapeutic agents for the management of type 2 diabetes, primarily through their ability to inhibit the α-glucosidase enzyme. mdpi.com This intestinal enzyme is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. scielo.br By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, thereby reducing the postprandial spike in blood glucose levels. mdpi.com

The inhibitory action of xanthones on α-glucosidase is a significant area of research. While specific IC50 values for this compound are not widely reported, studies on other xanthones demonstrate the potential of this chemical class. For instance, bavachalcone, a compound with a similar core structure, exhibited significantly superior α-glucosidase inhibition with an IC50 of 15.35 ± 0.57 μg/mL compared to the standard drug acarbose (B1664774) (IC50 2.77 ± 0.09 mg/mL). scielo.br The mechanism of inhibition can vary, with some xanthones acting as competitive, non-competitive, or mixed-type inhibitors. scielo.br This suggests that different xanthones may interact with the enzyme in distinct ways to exert their inhibitory effect.

The antidiabetic potential of xanthones is not limited to α-glucosidase inhibition. Their antioxidant properties may also play a role in mitigating diabetic complications, which are often associated with oxidative stress.

Interactive Data Table: α-Glucosidase Inhibitory Activity of Selected Compounds (Illustrative)

| Compound | IC50 Value | Type of Inhibition | Reference |

| Bavachalcone | 15.35 ± 0.57 µg/mL | Mixed competitive and non-competitive | scielo.br |

| Acarbose (Standard) | 2.77 ± 0.09 mg/mL | Not Specified | scielo.br |

Neuropharmacological Effects, Including Acetylcholinesterase Inhibition

Xanthones, including potentially this compound, have shown promise in the field of neuropharmacology, particularly as inhibitors of acetylcholinesterase (AChE). researchgate.net AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme increases the levels of acetylcholine in the brain, a strategy employed in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease.

The neuroprotective effects of xanthones may also be linked to their antioxidant properties. By reducing oxidative stress in the brain, these compounds could help protect neurons from damage, a key factor in the progression of many neurodegenerative diseases.

Hepatoprotective and Hypolipidemic Actions

The potential of this compound and other xanthones to protect the liver (hepatoprotective) and lower lipid levels (hypolipidemic) is an emerging area of research. While direct evidence for this compound is limited, studies on other xanthones and related flavonoids suggest a potential role in mitigating liver damage and improving lipid metabolism.

Xanthones isolated from Calophyllum brasiliense have been shown to reduce lipid peroxidation in liver homogenates exposed to an oxidative insult, indicating a protective effect against liver cell damage. nih.govnih.gov This hepatoprotective action is likely linked to their antioxidant and free radical scavenging capabilities.

In terms of hypolipidemic actions, certain polyphenolic compounds, including some flavonoids with structural similarities to xanthones, have been shown to have positive effects on lipid metabolism. mdpi.com For instance, anthocyanins have been observed to reduce lipid content in adipocytes and improve blood lipid profiles in animal studies. mdpi.com Furthermore, some edible plant-derived xanthones have been noted for their ability to regulate lipid and energy metabolism, inhibit fatty acid synthesis, and prevent atherosclerosis. nih.gov For example, mangiferin, a xanthone glycoside, has been shown to promote cholesterol efflux and improve fatty acid metabolism. nih.gov These findings suggest that xanthones as a class of compounds, and potentially this compound, may exert beneficial effects on lipid profiles and could be explored for their potential in managing conditions like hyperlipidemia.

Structure Activity Relationship Sar Studies of Calabaxanthone and Its Derivatives

Fundamental Principles of Structure-Activity Relationships Applied to Xanthones

The biological activity of xanthones, including Calabaxanthone, is intrinsically linked to their core tricyclic structure, known as the dibenzo-γ-pyrone scaffold. The nature, number, and position of various substituent groups on this scaffold dictate the molecule's interaction with biological targets, thereby influencing its pharmacological effects. Key structural elements that are consistently found to modulate the activity of xanthones include prenyl groups, pyrano moieties, hydroxyl groups, and glycosidic linkages. The spatial arrangement and electronic properties of these functional groups are critical in determining the molecule's ability to bind to specific receptors or enzymes, ultimately defining its bioactivity profile. Structure-activity relationship studies suggest that positions C-1, C-3, C-6, and C-8 on the xanthone (B1684191) nucleus are particularly important for influencing biological activity.

Influence of Specific Substituent Groups on this compound's Biological Activity

The bioactivity of this compound is significantly influenced by the presence and arrangement of specific substituent groups on its xanthone core. These modifications can dramatically alter the compound's potency and selectivity.

Significance of Prenyl and Pyrano Moieties

Prenylation, the attachment of a prenyl group, is a common modification in naturally occurring xanthones and is a defining feature of this compound. The presence of prenyl groups is often associated with enhanced biological activity. These lipophilic moieties can increase the compound's ability to permeate cell membranes, thereby improving its bioavailability and interaction with intracellular targets. nih.gov The position of the prenyl group on the xanthone scaffold is also crucial. For instance, prenylation at certain positions can lead to the formation of pyran rings, resulting in pyranoxanthones. The formation of a pyrano moiety, as seen in the broader class of pyranoxanthones to which this compound belongs, can rigidify the structure and influence its binding affinity to target proteins. Studies on various pyranoxanthones have demonstrated that the orientation of the fused pyran ring (linear vs. angular) can significantly impact their growth inhibitory activity on human tumor cell lines. nih.gov

Impact of Hydroxylation and Oxygenation Patterns

The number and position of hydroxyl (-OH) groups on the xanthone skeleton are critical determinants of this compound's biological activity. Hydroxylation patterns affect the molecule's polarity, its ability to form hydrogen bonds, and its antioxidant properties. Research on various hydroxyxanthones has shown that a hydroxyl group at the C-3 position is often important for anticancer activity. ijcea.orgijcea.org For example, studies on different breast cancer cell lines revealed that 3-hydroxyxanthone was a potent anticancer agent. ijcea.org The presence of a hydroxyl group at the C-1 position has also been shown to increase anticancer activity against certain cell lines. pandawainstitute.com However, the relationship between the number of hydroxyl groups and activity is not always linear; in some cases, monohydroxyxanthones have demonstrated more potent activity than their dihydroxy, trihydroxy, or tetrahydroxy counterparts. ijcea.org The specific oxygenation pattern of this compound, therefore, plays a pivotal role in its interaction with biological systems.

Role of Glycosylation in Modulating Activity

Glycosylation, the attachment of sugar moieties to the xanthone core, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. While specific studies on the glycosylation of this compound are limited, research on other xanthones indicates that the addition of a sugar group can improve water solubility and bioavailability. mdpi.com Glycosylation can also influence the molecule's ability to interact with specific cellular targets. For instance, the presence of a glucose unit at C-6 in a dimethoxyxanthone derivative was identified in one study. mdpi.com The type of sugar and the linkage position are critical factors that can alter the biological activity profile of the parent xanthone.

Identification of Key Pharmacophore Positions (C-1, C-3, C-6, C-8) for Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the xanthone class of compounds, specific positions on the scaffold have been identified as crucial for their interaction with biological targets. Studies have consistently highlighted the importance of substitutions at positions C-1, C-3, C-6, and C-8 in modulating the bioactivity of xanthones. For instance, in a study on xanthine (B1682287) oxidase inhibitors, the introduction of positively charged groups at the C-1 and C-8 positions was suggested to increase activity, while these positions should ideally have no substituents for optimal interaction. mdpi.com The specific arrangement of substituents on this compound at these key positions is therefore a critical determinant of its unique biological profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

For xanthone derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and antimalarial effects. nih.gov These studies typically use molecular descriptors such as electronic properties (e.g., dielectric energy), lipophilicity (e.g., LogP), and steric parameters (e.g., solvent-accessible surface area) to build predictive models. nih.gov For example, a QSAR study on xanthone derivatives as anticancer agents identified that dielectric energy, the number of hydroxyl groups, LogP, and shape indices were significantly correlated with their activity. nih.gov

While specific QSAR studies focusing exclusively on this compound and its close analogs are not extensively reported, the general findings from QSAR analyses of prenylated and hydroxylated xanthones provide valuable insights. These studies suggest that modifying the lipophilicity and electronic properties of the this compound scaffold through the introduction or modification of prenyl and hydroxyl groups could be a promising strategy for developing more potent and selective analogs.

Table 1: Summary of Key Structural Features and Their Influence on the Biological Activity of Xanthones

| Structural Feature | Influence on Biological Activity |

| Prenyl Groups | Enhance lipophilicity and membrane permeability, often leading to increased bioactivity. nih.gov |

| Pyrano Moieties | Rigidify the molecular structure, which can affect binding affinity to biological targets. nih.gov |

| Hydroxylation | The number and position of hydroxyl groups are critical for activity, influencing hydrogen bonding and antioxidant potential. The C-3 position is often highlighted as important for anticancer effects. ijcea.orgijcea.org |

| Glycosylation | Can improve solubility and bioavailability, and modulate interactions with cellular targets. mdpi.com |

| Key Positions | C-1, C-3, C-6, and C-8 are frequently identified as key positions for substitution to modulate bioactivity. mdpi.com |

Application of Molecular Descriptors for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com In the study of this compound and other xanthone derivatives, various molecular descriptors are employed to quantify the physicochemical properties of the molecules and correlate them with their biological effects. nih.govnih.gov These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters. nih.govorientjchem.org

Predictive QSAR models are developed using statistical methods like multiple linear regression (MLR) to establish a correlation between these descriptors and the observed biological activity, often expressed as the half-maximal inhibitory concentration (IC50). nih.govnih.gov For xanthone derivatives, studies have identified several key molecular descriptors that significantly influence their anticancer and other biological activities. nih.gov

Key molecular descriptors that have been shown to be significantly correlated with the anticancer activity of xanthone derivatives include:

Dielectric Energy: This descriptor reflects the energy of the molecule in a dielectric medium and can be related to its interaction with the biological target. nih.gov

LogP: The logarithm of the partition coefficient between n-octanol and water, LogP is a measure of the hydrophobicity of a molecule, which influences its ability to cross cell membranes. nih.gov

Shape Index: This descriptor quantifies the shape of the molecule, which is crucial for its binding to the active site of a protein. nih.gov

Solvent-Accessible Surface Area: This represents the surface area of a molecule that is accessible to a solvent and is related to its interaction with the surrounding biological environment. nih.gov

Atomic Charges: The net atomic charges on specific atoms within the xanthone scaffold, such as those on the carbon and oxygen atoms of the pyrone ring, have been found to be critical for activity. nih.govorientjchem.org

Dipole Moment: This descriptor provides information about the polarity of the molecule, which can influence its interactions with polar residues in a protein's binding site.

A representative QSAR model for a series of xanthone derivatives might take the following form:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where the β coefficients represent the contribution of each descriptor to the biological activity.

| Descriptor Class | Specific Descriptor | Significance in Predicting Biological Activity |

|---|---|---|

| Electronic | Net atomic charge on C1, C4, and C9 | Influences electrostatic interactions with the target protein; variations in charge at these positions can significantly alter binding affinity. nih.gov |

| Thermodynamic | Dielectric Energy | Relates to the stability of the molecule in the biological medium and its interaction energy with the receptor. nih.gov |

| Topological | Shape Index (order 3) | Describes the three-dimensional shape of the molecule, which is critical for complementary fitting into the binding pocket of the target. nih.gov |

| Hydrophobicity | LogP | Determines the ability of the compound to cross biological membranes and reach its intracellular target. nih.gov |

| Steric | Solvent-Accessible Surface Area | Reflects the extent of interaction of the molecule with its biological environment. nih.gov |

These QSAR models, once validated, can be used to virtually screen new, untested xanthone derivatives and predict their biological activity, thereby prioritizing the synthesis of the most promising compounds for further experimental evaluation. nih.gov

Molecular Docking and Computational Approaches to Ligand-Target Binding Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. frontiersin.org This technique provides valuable insights into the molecular interactions that govern the binding process, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound and its derivatives, molecular docking studies have been instrumental in identifying potential protein targets and elucidating the structural basis for their biological activities.

One notable study focused on demethylthis compound, a derivative of this compound, and its interaction with the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 antioxidant pathway. nih.gov In this study, molecular docking simulations were performed to investigate the binding of demethylthis compound to the Kelch domain of Keap1. The results revealed that this compound could act as a competitive inhibitor, binding to the same site as the endogenous ligand Nrf2. nih.gov

The docking analysis showed that demethylthis compound forms several key interactions with the amino acid residues in the binding pocket of Keap1. These interactions are crucial for stabilizing the ligand-protein complex and are responsible for the observed inhibitory activity.

| Ligand | Protein Target (PDB ID) | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Types of Interactions |

|---|---|---|---|---|

| Demethylthis compound | Keap1 Kelch domain (6TYM) | Not explicitly stated, but shown to bind effectively | Arg415, Ile461, Gly462, Phe478, Arg483, Ser508 (Pocket 1); Ser363, Arg380, Asn382, Asn414 (Pocket 2) | Hydrogen bonds, Hydrophobic interactions |

The binding of demethylthis compound to these specific pockets within the Keap1 Kelch domain prevents the binding of Nrf2, leading to the activation of the Nrf2-mediated antioxidant response. nih.gov This provides a molecular-level explanation for the antioxidant effects of this this compound derivative.

In addition to identifying specific targets, molecular docking can also be used in a broader sense for "target fishing," where a compound is docked against a panel of known protein structures to predict its most likely biological targets. frontiersin.org This approach has been applied to various xanthone derivatives to predict their potential anticancer targets, which have been suggested to include kinases and other proteins involved in cell signaling pathways. nih.govresearchgate.net The binding energies obtained from these docking studies can be used to rank potential targets and guide further experimental validation. frontiersin.org

Preclinical Pharmacological Investigations of Calabaxanthone

In Vitro Preclinical Studies

In vitro studies form the foundational stage of preclinical research, offering insights into the biological activity of a compound at a cellular and molecular level. For Calabaxanthone and related xanthones, these studies have primarily centered on assessing their efficacy in cell-based assays and understanding their interactions with specific enzymes.

The initial evaluation of a compound's potential as an anticancer agent typically involves determining its cytotoxicity against various cancer cell lines grown in two-dimensional (2D) monolayers. While specific data for this compound is limited, studies on related xanthones isolated from the same genus, Calophyllum, provide valuable insights into the potential efficacy of this class of compounds.

For instance, a study on xanthones isolated from the roots of Calophyllum calaba evaluated their cytotoxic activity against a panel of five human cancer cell lines: KB (oral cancer), HeLa S-3 (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). One of the isolated compounds, Calaxanthone C, demonstrated potent cytotoxicity against all five cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 0.82 to 5.04 μM figshare.com. Another related compound, 6-hydroxy-calabaxanthone, isolated from the stem bark of Garcinia cowa, has shown potent activity against the DU-145 human prostate cancer cell line.

Interactive Table: Cytotoxicity of Xanthones from Calophyllum calaba against various cancer cell lines.

| Compound | KB (IC50, μM) | HeLa S-3 (IC50, μM) | HT-29 (IC50, μM) | MCF-7 (IC50, μM) | HepG-2 (IC50, μM) |

| Calaxanthone A | >100 | >100 | >100 | >100 | >100 |

| Calaxanthone B | 24.5 | 15.8 | 30.2 | 28.4 | 45.1 |

| Calaxanthone C | 0.98 | 0.82 | 1.54 | 2.11 | 5.04 |

Data is representative of xanthones from the Calophyllum genus and not specific to this compound.

Three-dimensional (3D) spheroidal models are increasingly being used in preclinical studies as they more closely mimic the microenvironment of solid tumors. However, to date, no published studies have specifically investigated the efficacy of this compound in 3D spheroidal cell culture models.

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Profiling the inhibitory activity of a compound against a panel of enzymes can help to identify its molecular targets and validate its therapeutic potential.

While a comprehensive enzyme inhibition profile for this compound is not yet available, research on other xanthones has demonstrated their potential to inhibit various enzymes. For example, several xanthones isolated from Calophyllum polyanthum have shown inhibitory effects against cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1 nih.gov. Another study on xanthones from Calophyllum pseudomole demonstrated potent inhibitory activity against xanthine (B1682287) oxidase, with IC50 values of 15.05 and 17.7 μM for ananixanthone and caloxanthone L, respectively unair.ac.idtjnpr.org. Furthermore, xanthones from Garcinia mangostana have been identified as inhibitors of neuraminidase, with IC50 values ranging from 0.27 to 65.7 μM nih.gov. These findings suggest that xanthones as a class have the potential to interact with various enzymatic targets, though the specific profile for this compound remains to be determined.

High-Throughput Screening (HTS) is a powerful tool in early drug discovery that allows for the rapid screening of large libraries of compounds to identify those with a desired biological activity. While HTS has been instrumental in the discovery of many drug candidates, there is currently no specific information available in the scientific literature detailing the use of HTS for the discovery or pharmacological investigation of this compound.

In Vivo Preclinical Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are crucial to evaluate the efficacy and safety of a potential drug in a whole biological system.

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. For oncology research, immunocompromised mice, such as nude or SCID mice, are commonly used for xenograft studies, where human cancer cells are implanted into the animals nih.gov. This allows for the study of human tumor growth and the evaluation of anticancer therapies in a living system. While no in vivo studies specifically on this compound have been published, these models would be the logical choice for future investigations.

Efficacy studies in established disease models are designed to determine whether a compound can inhibit disease progression in a living organism. In oncology, xenograft tumor models are the gold standard for preclinical efficacy testing of potential anticancer agents.

Currently, there are no published reports on the efficacy of this compound in any in vivo animal models, including xenograft tumor models. However, a study on two other plant-derived xanthones, allanxanthone C and macluraxanthone, in a xenograft murine model of human chronic lymphocytic leukemia (CLL) demonstrated their potential in vivo antileukemic activities. Treatment with these xanthones resulted in a significant prolongation of survival in the xenografted mice compared to the control group nih.govnih.gov. This study provides a framework and suggests the potential for other xanthones like this compound to exhibit in vivo efficacy.

Interactive Table: Survival of Xenografted Mice Treated with Xanthones.

| Treatment Group | Mean Survival Time (days ± SE) | P-value vs. Control |

| Control (solvent alone) | 20.2 ± 0.8 | - |

| Allanxanthone C | 25.6 ± 0.6 | 0.0006 |

| Macluraxanthone | 26.0 ± 1.7 | 0.0141 |

Data is for allanxanthone C and macluraxanthone, not this compound.

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Characterization

The preclinical evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to determining its potential as a therapeutic agent. These pharmacokinetic processes govern the concentration and duration of a drug's presence at its site of action, thereby influencing its efficacy and potential toxicity. For this compound, a xanthone (B1684191) isolated from plants of the Calophyllum genus, a complete experimental ADME profile from preclinical studies is not extensively detailed in publicly available scientific literature. However, the standard methodologies for characterizing these properties provide a framework for how such an evaluation would be conducted.

Absorption and Permeability Studies

Specific in vitro or in vivo studies detailing the absorption and permeability characteristics of this compound are not described in the current body of peer-reviewed literature.

Typically, the intestinal absorption potential of a natural compound like this compound would be initially assessed using in vitro models. The Caco-2 cell monolayer assay is a widely accepted method for this purpose. researchgate.net This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions that mimic the intestinal barrier. researchgate.net By applying the test compound to the apical (lumen) side, researchers can measure its rate of appearance on the basolateral (blood) side to calculate an apparent permeability coefficient (Papp). researchgate.net High Papp values generally correlate with good oral absorption in humans. taylorfrancis.com These studies would clarify whether this compound is absorbed via passive diffusion or requires active transport mechanisms.

Distribution and Plasma Protein Binding Investigations

Experimental data from preclinical in vivo or in vitro studies on the specific distribution patterns and plasma protein binding (PPB) of this compound have not been published.

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and pharmacological activity. Only the unbound (free) fraction of a drug is available to diffuse into tissues and interact with its molecular target. researchgate.net The standard in vitro method for determining PPB is equilibrium dialysis. This technique involves separating a plasma sample containing the compound from a buffer-filled chamber by a semi-permeable membrane, allowing the free drug to equilibrate across the membrane. Quantification of the compound in both chambers allows for the calculation of the fraction unbound. researchgate.net High plasma protein binding can limit drug distribution and clearance, thereby affecting its pharmacokinetic profile.

Metabolic Stability and Biotransformation Pathways

There is no specific published research detailing the metabolic stability or identifying the biotransformation pathways of this compound in preclinical models.

The metabolic stability of a compound is crucial for its bioavailability and duration of action. Preliminary assessments are commonly performed in vitro using liver subcellular fractions, such as liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). wikipedia.orgdrugbank.com In these assays, the compound is incubated with the liver fractions and necessary cofactors, and the decrease in its concentration over time is measured to determine its intrinsic clearance and metabolic half-life. nih.gov Identifying the specific biotransformation pathways involves analyzing the incubates using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the chemical structures of metabolites formed through processes such as oxidation, hydroxylation, or glucuronidation. researchgate.net

In Silico ADME Prediction and Drug-Likeness Assessment

While experimental ADME data for this compound is limited, its physicochemical properties can be calculated using computational (in silico) models to predict its drug-likeness and potential pharmacokinetic behavior. mammothpreclinical.com One of the most established sets of guidelines for predicting oral bioavailability is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of over 500 Daltons, a Log P (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).

Chemoinformatic analyses of xanthones from the Calophyllum genus have been performed to explore their potential as new drugs, noting that the vast majority of these compounds comply with Lipinski's Rule of Five. Based on the known structure of this compound, its key physicochemical properties have been computed and are assessed against these rules below.

Table 1: In Silico Physicochemical Properties and Drug-Likeness Assessment of this compound

| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C₂₄H₂₄O₅ | N/A | N/A |

| Molecular Weight | 392.4 g/mol | ≤ 500 g/mol | Yes |

| Log P (XLogP3) | 5.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Pass |

Data sourced from PubChem CID 341188. The table is interactive and allows for sorting.

The in silico analysis indicates that this compound has favorable physicochemical properties for a potential orally administered drug. It does not violate any of the criteria set forth by Lipinski's Rule of Five, suggesting a good preliminary profile for absorption and permeability. Its molecular weight is well within the preferred range, and its balance of lipophilicity and hydrogen bonding capacity is consistent with that of many successful oral drugs. nih.gov

Pharmacokinetic-Pharmacodynamic (PK-PD) Correlations in Preclinical Systems

There are no specific published studies that establish a pharmacokinetic-pharmacodynamic (PK-PD) correlation for this compound in any preclinical system.

PK-PD modeling is a critical step in drug development that connects the pharmacokinetic profile of a compound (what the body does to the drug) with its pharmacodynamic effect (what the drug does to the body). Establishing this relationship is essential for understanding the concentration-effect relationship and for predicting the optimal dosing regimen needed to achieve a desired therapeutic outcome. drugbank.com

A theoretical preclinical PK-PD study for this compound would involve administering the compound to an appropriate animal model of a disease for which it has shown activity (e.g., an inflammation or cancer model). Serial blood samples would be collected to determine the pharmacokinetic parameters, such as peak concentration (Cmax), time to peak concentration (Tmax), and area under the concentration-time curve (AUC). Simultaneously, a relevant pharmacodynamic biomarker (e.g., levels of an inflammatory cytokine or a marker of tumor cell proliferation) would be measured over time. By integrating these two datasets, a mathematical model can be developed to describe the relationship between drug exposure and the intensity and duration of the pharmacological response. Such a model would be invaluable for translating preclinical findings to potential clinical scenarios.

Synthetic Strategies and Chemical Modification of Calabaxanthone

Approaches to the Total Synthesis of Calabaxanthone

The total synthesis of xanthones, including this compound, represents a significant challenge in organic chemistry due to their complex tricyclic core. rsc.org Researchers have explored various strategies to construct this scaffold, often involving multi-step reaction sequences.

One common approach involves the construction of the central pyran ring through a Friedel-Crafts acylation or a similar cyclization reaction. For instance, the synthesis of Cudratricusxanthone B, a related isoprenylated xanthone (B1684191), was achieved in eight steps starting from 2,4-dihydroxybenzoic acid, with a Claisen rearrangement being a key step. sioc-journal.cn While specific total synthesis routes for this compound itself are not detailed in the provided results, the methodologies applied to similar xanthones provide a blueprint for its potential synthesis. These synthetic routes are crucial for confirming the structure of the natural product and for providing access to analogs that are not available from natural sources. rsc.orgsioc-journal.cn

Semisynthetic Derivatization of Naturally Occurring this compound

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, offers a more direct route to this compound derivatives. iipseries.orgresearchgate.net This approach leverages the readily available natural product as a scaffold for introducing new functional groups.

The chemical derivatization of phytochemicals is a well-established strategy to enhance their pharmacological properties. iipseries.org For xanthones, modifications often target the hydroxyl and prenyl groups. For example, the derivatization of tropolone (B20159) and β-thujaplicin, which share some structural similarities with xanthones, has led to inhibitors of human carbonic anhydrases. nih.gov While specific examples of the semisynthetic derivatization of this compound are not explicitly detailed, the general principles of modifying natural products suggest that similar strategies could be applied to this compound to improve its bioactivity and pharmacokinetic profile. iipseries.orgresearchgate.net

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design of new molecules based on the this compound scaffold is a key strategy for developing novel therapeutic agents. mdpi.com This approach involves understanding the structure-activity relationships (SAR) of this compound to make targeted modifications that enhance its desired biological effects.